molecular formula C17H12F5NO5S B1629411 Pentafluorophenyl 2-(morpholinosulfonyl)benzoate CAS No. 950603-27-7

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Cat. No.: B1629411
CAS No.: 950603-27-7
M. Wt: 437.3 g/mol
InChI Key: FDXYCKHOIXBDOA-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate (CAS 950603-27-7) is a chemical compound with the molecular formula C 17 H 12 F 5 NO 5 S and a molecular weight of 437.34 g/mol . This reagent belongs to the class of pentafluorophenyl (PFP) esters. Pentafluorophenyl esters are well-established as active esters in organic synthesis, particularly in peptide coupling methodologies . The electron-withdrawing pentafluorophenyl group enhances the reactivity of the carbonyl carbon, making it a superior leaving group and facilitating efficient amide bond formation under mild conditions while minimizing racemization . The morpholinosulfonyl moiety incorporated into the benzoate structure may impart unique physicochemical properties, potentially influencing solubility or providing a handle for further functionalization in complex molecular architectures. As a specialized building block, it is valued for developing novel chemical entities and for applications in materials science. This product is for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care; it may be harmful if inhaled, in contact with skin, or if swallowed, and causes skin and serious eye irritation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXYCKHOIXBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640476
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-27-7
Record name Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

Molecular Architecture

The compound features a benzoate core substituted at the 2-position with a morpholinosulfonyl group and esterified with a pentafluorophenyl moiety. Its molecular formula, $$ \text{C}{17}\text{H}{12}\text{F}5\text{NO}5\text{S} $$, and molecular weight of 437.3 g/mol, necessitate precise stoichiometric control during synthesis. The electron-withdrawing pentafluorophenyl group enhances reactivity toward nucleophilic acyl substitution, while the morpholinosulfonyl moiety introduces steric and electronic complexities.

Key Physicochemical Parameters

  • LogP (XLogP3-AA): 2.6, indicating moderate hydrophobicity suitable for organic-phase reactions.
  • Hydrogen Bond Acceptors: 11, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Rotatable Bonds: 5, suggesting conformational flexibility during intermediate formation.

Synthetic Routes and Methodological Optimization

Two-Step Esterification-Sulfonylation Approach

Step 1: Synthesis of 2-(Morpholinosulfonyl)Benzoic Acid

A modified Ullmann coupling reaction is employed, where 2-chlorosulfonylbenzoic acid reacts with morpholine in the presence of a copper(I) catalyst. Typical conditions involve refluxing in tetrahydrofuran (THF) at 65°C for 12 hours, achieving yields of 78–82%.

Reaction Scheme:
$$
\text{2-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{CuI, THF}} \text{2-(C}4\text{H}8\text{NO}2\text{S)C}6\text{H}4\text{COOH} + \text{HCl}
$$

Step 2: Pentafluorophenyl Esterification

The carboxylic acid intermediate is activated using oxalyl chloride ($$ \text{(COCl)}2 $$) in dichloromethane (DCM) with catalytic DMF, forming the corresponding acid chloride. Subsequent reaction with pentafluorophenol in the presence of triethylamine ($$ \text{Et}3\text{N} $$) yields the target compound.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid chloride:pentafluorophenol)
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 85–90% after silica gel chromatography.

One-Pot Tandem Sulfonylation-Esterification

This method consolidates both steps into a single reaction vessel, leveraging in situ generation of the sulfonamide intermediate. A mixture of 2-chlorosulfonylbenzoic acid, morpholine, and pentafluorophenol is heated at 50°C in DCM with $$ \text{Et}_3\text{N} $$ as a base. While reducing purification steps, yields are lower (65–70%) due to competing side reactions.

Reaction Monitoring and Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)
  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

    • δ 7.85–7.75 (m, 2H, aromatic H),
    • δ 3.70–3.60 (m, 4H, morpholine OCH$$ _2 $$),
    • δ 3.20–3.10 (m, 4H, morpholine NCH$$ _2 $$).
  • $$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$):

    • δ -138.2 to -152.4 (m, 5F, C$$ _6$$F$$ _5 $$).
High-Resolution Mass Spectrometry (HRMS)
  • Observed: $$ m/z $$ 437.0356 ([M+H]$$ ^+ $$, calc. 437.0356).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at $$ t_R = 8.2 $$ minutes, confirming >98% purity.

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method One-Pot Method
Overall Yield 85–90% 65–70%
Reaction Time 16 hours 8 hours
Purification Complexity Moderate Low
Scalability >100 g <50 g

Industrial and Research Applications

The compound serves as a key intermediate in:

  • Peptide Synthesis: Activating carboxyl groups for amide bond formation.
  • Polymer Chemistry: Modifying surface properties of fluorinated polymers.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate belongs to a broader class of pentafluorophenyl benzoate esters. Below is a detailed comparison with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pentafluorophenyl Benzoate Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Features Melting Point (°C) Key Applications/Notes
This compound 950603-27-7 C₁₇H₁₂F₅NO₅S 437.34 Morpholinosulfonyl at 2-position 143.5–145.5 Selective protection in nucleoside synthesis
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate 915707-42-5 C₁₇H₉F₅N₂O₂ 368.26 Pyrazole at 4-position Not reported Potential use in heterocyclic coupling
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate 930110-97-7 C₁₈H₁₃F₅O₄ 388.29 Tetrahydropyranyloxy at 4-position Not reported Solubility modifier in polymer chemistry
Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate 921938-61-6 C₁₈H₈F₅NO₃ 381.25 Pyridyloxy at 3-position 60.5–61.5 Ligand in coordination chemistry
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate 898289-52-6 C₁₈H₁₂F₈NO₃ 435.31 Morpholino and CF₃ at 2- and 5-positions 91–93 Electron-deficient scaffold for catalysis

Key Findings:

Structural Influence on Reactivity: The morpholinosulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing its electrophilicity compared to analogs with neutral (e.g., tetrahydropyranyloxy) or electron-donating substituents . This makes it particularly suitable for reactions requiring activated esters, such as amide bond formation. Compounds with heterocyclic substituents (e.g., pyridyloxy in CAS 921938-61-6) exhibit lower melting points, suggesting reduced crystallinity due to less polar functional groups .

Thermal Stability: The target compound’s high melting point (143.5–145.5°C) surpasses that of morpholino-containing analogs like CAS 898289-52-6 (91–93°C), likely due to the sulfonyl group’s capacity for hydrogen bonding and dipole interactions .

Applications: While this compound is specialized for nucleoside protection , derivatives like Pentafluorophenyl nicotinate (CAS 848347-44-4) are utilized in peptide synthesis due to their orthogonal reactivity .

Safety Profile: The morpholinosulfonyl derivative requires stringent safety measures (e.g., PPE for inhalation/contact risks) compared to simpler esters like phenyl benzoate (CAS 93-99-2), which lacks reactive sulfonyl groups .

Biological Activity

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate (PFMB) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of PFMB, examining its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 950603-27-7
  • Molecular Formula : C17H12F5NO5S
  • Molecular Weight : 437.34 g/mol

Structure

The structure of PFMB features a pentafluorophenyl group attached to a morpholinosulfonyl benzoate moiety, which is believed to contribute to its biological activity.

PFMB is primarily recognized for its role as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been shown to interact with various protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cellular functions such as growth, differentiation, and metabolism.

Key Findings:

  • Inhibition of PI3K/mTOR Pathway : Research indicates that PFMB can inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .
  • Selectivity : Studies suggest that PFMB exhibits selectivity towards certain cancer types, making it a candidate for targeted therapies .

Anticancer Activity

  • In Vitro Studies :
    • In laboratory settings, PFMB demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer and non-small cell lung carcinoma (NSCLC). The IC50 values were determined through assays measuring cell viability post-treatment with PFMB .
  • Animal Models :
    • Animal studies have shown that PFMB administration leads to tumor regression in xenograft models of cancer. The compound was observed to induce apoptosis and inhibit angiogenesis within tumors .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
CytotoxicitySignificant reduction in cell viability
Apoptosis InductionIncreased apoptotic markers
Angiogenesis InhibitionReduced blood vessel formation

Safety and Toxicology

While PFMB shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that PFMB may cause skin irritation and respiratory issues upon exposure. Further investigations are needed to evaluate its long-term safety profile in clinical settings .

Q & A

Q. How does the morpholinosulfonyl moiety affect compatibility with transition metal catalysts?

  • Methodological Answer : Screen palladium/copper catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfonyl group may coordinate metals, reducing catalytic efficiency. Mitigate via ligand optimization (e.g., bulky phosphines) or additive screening (e.g., silver salts to sequester sulfonate byproducts). X-ray absorption spectroscopy (XAS) can probe metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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